molecular formula C18H14Cl2N2O3S2 B2873593 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione CAS No. 477886-61-6

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No. B2873593
CAS RN: 477886-61-6
M. Wt: 441.34
InChI Key: FBHINWQNCQTZNB-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a useful research compound. Its molecular formula is C18H14Cl2N2O3S2 and its molecular weight is 441.34. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antiproliferative Applications A novel potential antifungal compound of the 1,2,4-triazole class, closely related to the specified compound, has been synthesized, showcasing poor solubility in buffer solutions but better solubility in alcohols. This study highlights its potential for lipophilic delivery pathways in biological media, indicating its suitability for antifungal applications (Volkova, Levshin, & Perlovich, 2020). Additionally, derivatives of thiazolidine-2,4-dione have shown significant antiproliferative activity against human cancer cell lines, suggesting their utility in cancer therapy (Chandrappa et al., 2008).

Corrosion Inhibition Thiazolidinedione derivatives have been investigated for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating increased inhibition with concentration. This application underlines the compound's potential in material science, specifically in corrosion prevention (Yadav et al., 2015).

Antimicrobial Activity Synthesis and evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives have been conducted, revealing significant antimicrobial activities against various bacteria and fungi. These findings suggest the compound's relevance in developing new antimicrobial agents (Jat et al., 2006).

Antibacterial and Anti-inflammatory Properties Research on derivatives closely related to the specified compound has shown potent in vitro antibacterial activity against human breast adenocarcinoma cell lines and significant anti-inflammatory activity. This dual function indicates its potential for therapeutic applications in treating cancer and inflammation (Uwabagira & Sarojini, 2019).

Antihyperglycemic Agents Thiazolidinedione derivatives have been prepared and evaluated as oral antihyperglycemic agents, with some compounds showing effectiveness in lowering glucose and insulin in insulin-resistant models. This suggests their potential use in managing diabetes (Wrobel et al., 1998).

properties

IUPAC Name

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c19-10-6-5-9(13(20)8-10)7-14-17(25)22(18(26)27-14)21-15(23)11-3-1-2-4-12(11)16(21)24/h5-8,11-12H,1-4H2/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHINWQNCQTZNB-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)N3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)C(=O)N(C2=O)N3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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